molecular formula C4BrF7OS B12064304 2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane

2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane

Cat. No.: B12064304
M. Wt: 309.00 g/mol
InChI Key: JORTVIYARGWFEN-UHFFFAOYSA-N
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Description

2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane is a fluorinated organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane typically involves the reaction of dibromodifluoromethane (CF₂Br₂) with suitable precursors under controlled conditions. One common method is the visible light-induced selective hydrobromodifluoromethylation of alkenes using CF₂Br₂ in the presence of catalytic eosin Y at room temperature . This method offers broad functional group tolerance and proceeds smoothly to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dibromodifluoromethane (CF₂Br₂), catalytic eosin Y, and radical initiators. Reaction conditions often involve room temperature and visible light irradiation to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include various bromodifluoromethylated compounds and difluorocyclopentanones, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane has several scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane exerts its effects involves the interaction of its bromodifluoromethyl group with various molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, leading to significant changes in their chemical and physical properties. The exact molecular pathways involved depend on the specific application and target system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromodifluoromethylated and fluorinated oxathiolanes, such as (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) and (trifluoromethyl)trimethylsilane (TMSCF₃) .

Uniqueness

2-(Bromodifluoromethyl)-2,4,4,5,5-pentafluoro-1,3-oxathiolane is unique due to its specific combination of bromodifluoromethyl and pentafluoro groups, which impart distinct reactivity and stability. This makes it a valuable compound for specialized applications in various scientific fields.

Properties

Molecular Formula

C4BrF7OS

Molecular Weight

309.00 g/mol

IUPAC Name

2-[bromo(difluoro)methyl]-2,4,4,5,5-pentafluoro-1,3-oxathiolane

InChI

InChI=1S/C4BrF7OS/c5-1(6,7)4(12)13-2(8,9)3(10,11)14-4

InChI Key

JORTVIYARGWFEN-UHFFFAOYSA-N

Canonical SMILES

C1(C(SC(O1)(C(F)(F)Br)F)(F)F)(F)F

Origin of Product

United States

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